

FR901465: A Comparative Guide to In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

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This guide offers an objective comparison of the in vitro and in vivo efficacy of the antitumor compound **FR901465**, designed for researchers, scientists, and drug development professionals. The content is based on available preclinical data and provides supporting experimental context.

Quantitative Data Summary

The following tables summarize the available quantitative data for the efficacy of **FR901465**.

In Vivo Efficacy

FR901465 has demonstrated antitumor activity in murine models. The key findings from a comparative study are presented below.

Tumor Model	Animal Model	Efficacy Metric	Result	Reference
P388 Murine Leukemia	Mice	T/C Value	127%	[1]
A549 Human Lung Adenocarcinoma	Mice	Tumor Growth	Inhibition Observed	[1]
<p>T/C Value (Treatment/Control x 100) represents the change in median survival time of treated versus control animals. A value >125% is considered significant activity by the National Cancer Institute.</p>				

In Vitro Efficacy

Specific quantitative in vitro efficacy data for **FR901465**, such as IC50 values against various cancer cell lines, are not detailed in the currently available public literature. Determination of such values would require specific cell-based assays.

Cancer Cell Line	Assay Type	IC50 Value
Data Not Available	e.g., MTT, CellTiter-Glo®	Not Determined

Experimental Protocols

Detailed protocols for the specific preclinical studies involving **FR901465** are not publicly available. The following are representative protocols for the types of experiments conducted to evaluate such a compound.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of **FR901465** that inhibits 50% of cancer cell growth (IC50).

- Cell Culture: Human cancer cell lines (e.g., A549, P388) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
- Compound Preparation and Treatment: **FR901465** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations. The diluted compound is then added to the appropriate wells. Control wells receive only the vehicle.
- Incubation: Plates are incubated for a standard period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment (MTT Assay Example):
 - The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours.
 - Mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.
 - A solubilization solution is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- IC50 Calculation: The absorbance data is normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.

In Vivo Xenograft Model (General Protocol)

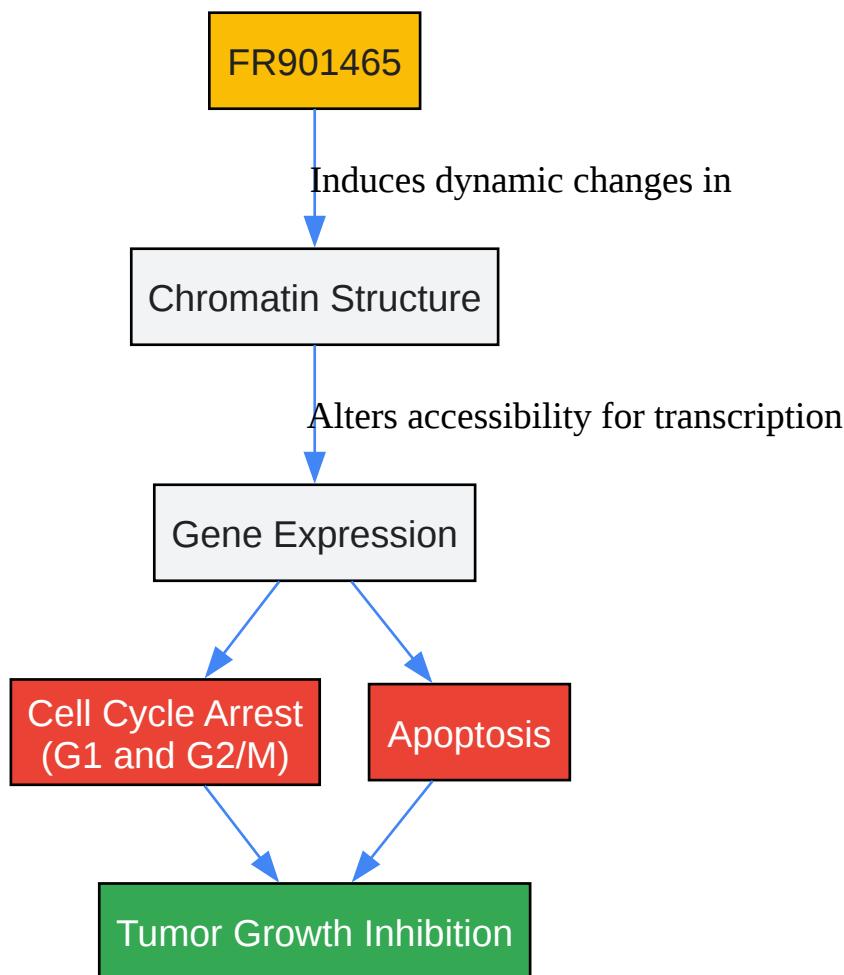
Objective: To evaluate the antitumor efficacy of **FR901465** in a living organism.

- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used.
- Cell Preparation and Implantation: A549 human lung adenocarcinoma cells are grown in culture, harvested, and suspended in a solution like Matrigel. Approximately 5×10^6 cells are injected subcutaneously into the flank of each mouse.
- Tumor Development and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
- Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving **FR901465**). The compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
- Monitoring: Animal body weight and general health are monitored as indicators of toxicity. Tumor volumes are continuously measured.
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The T/C value, calculated from the change in tumor volume in the treated versus control group, is a key metric.
- Study Termination: The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined duration. Tumors may be excised for further analysis.

Visualizations

Proposed Signaling Pathway of **FR901465**

FR901465 is suggested to exert its antitumor effects by inducing dynamic changes in chromatin structure.^[1] The following diagram illustrates a conceptual signaling pathway for this mechanism of action.

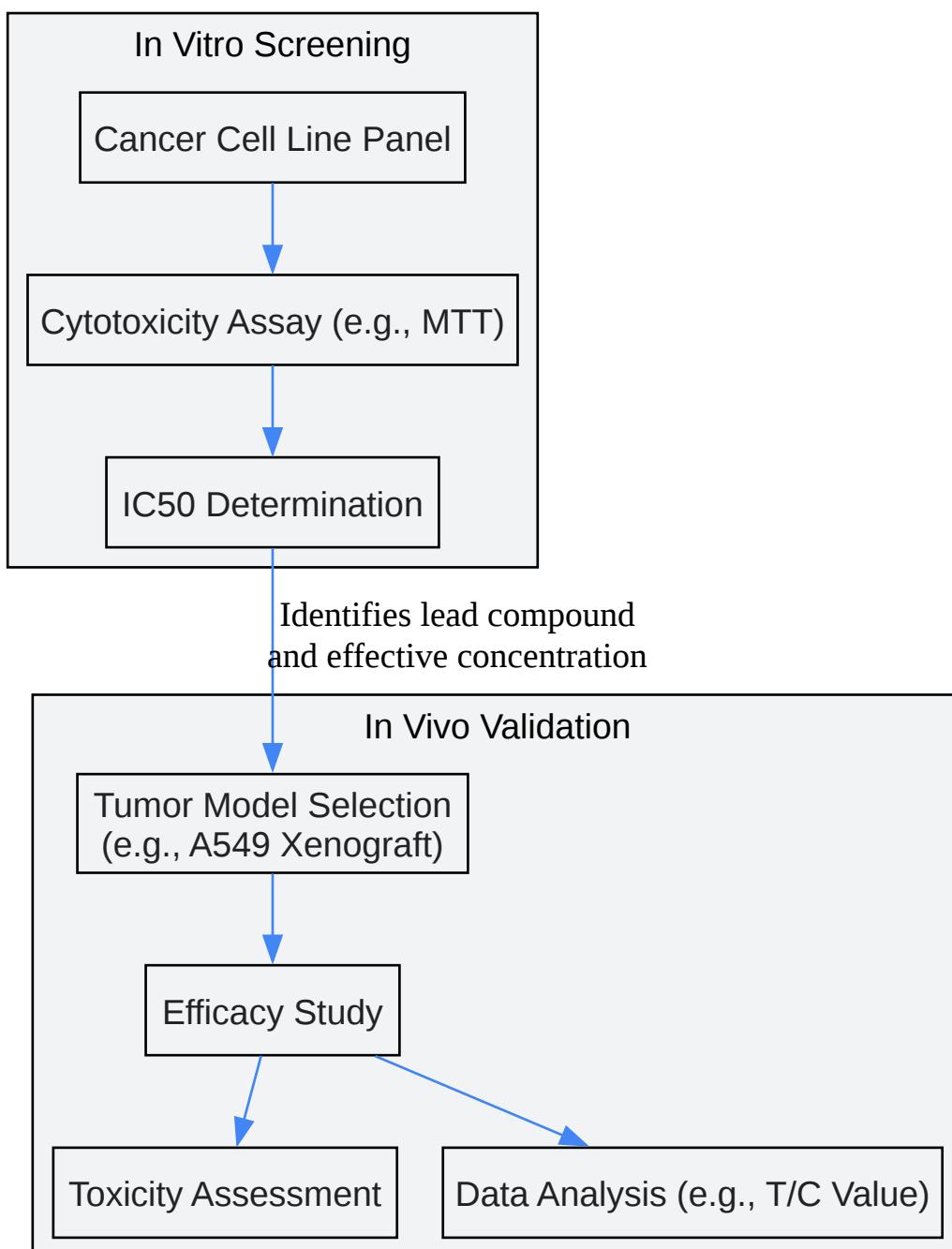


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Caption: Proposed mechanism of **FR901465** via chromatin modification.

General Experimental Workflow: From In Vitro to In Vivo

The evaluation of a novel antitumor compound like **FR901465** typically follows a structured workflow from initial cell-based screening to validation in animal models.

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Caption: Standard workflow for anticancer drug efficacy testing.

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References

- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
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